Methyl 2-bromo-5-fluoro-4-(2,2,2-trifluoroethoxy)benzoate
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Overview
Description
Methyl 2-bromo-5-fluoro-4-(2,2,2-trifluoroethoxy)benzoate is an organic compound with the molecular formula C10H6BrF4O3 It is a derivative of benzoic acid, featuring bromine, fluorine, and trifluoroethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-5-fluoro-4-(2,2,2-trifluoroethoxy)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 2-bromo-5-fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-fluoro-4-(2,2,2-trifluoroethoxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form different functional groups, such as carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is often used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Products depend on the nucleophile used, such as 2-fluoro-4-(2,2,2-trifluoroethoxy)benzoate derivatives.
Reduction: The major product is 2-bromo-5-fluoro-4-(2,2,2-trifluoroethoxy)benzyl alcohol.
Oxidation: The major product is 2-bromo-5-fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid.
Scientific Research Applications
Methyl 2-bromo-5-fluoro-4-(2,2,2-trifluoroethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-5-fluoro-4-(2,2,2-trifluoroethoxy)benzoate depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-5-fluorobenzoate
- Methyl 4-bromo-5-fluoro-2-nitrobenzoate
- Methyl 2-bromo-5-(trifluoromethyl)benzoate
Uniqueness
Methyl 2-bromo-5-fluoro-4-(2,2,2-trifluoroethoxy)benzoate is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
methyl 2-bromo-5-fluoro-4-(2,2,2-trifluoroethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF4O3/c1-17-9(16)5-2-7(12)8(3-6(5)11)18-4-10(13,14)15/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUVGOJCKSUDFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)OCC(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF4O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.06 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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